Chemical structure and properties of Methyl icosa-5,8,11-trienoate
Chemical structure and properties of Methyl icosa-5,8,11-trienoate
Synonyms: Mead Acid Methyl Ester | (5Z,8Z,11Z)-5,8,11-Eicosatrienoic acid methyl ester[1][2]
Executive Summary
Methyl icosa-5,8,11-trienoate (CAS: 14602-39-2) is the fatty acid methyl ester (FAME) derivative of Mead Acid (20:3 n-9).[1] In lipidomics and metabolic research, this molecule serves two critical functions:
-
Analytical Standard: It is the requisite reference standard for quantifying Mead Acid via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Biomarker of Deficiency: Its parent acid is the definitive biological marker for Essential Fatty Acid Deficiency (EFAD) .[1]
This guide details the physiochemical properties, biosynthetic origins, and rigorous analytical protocols required to work with this compound. It bridges the gap between the molecule's chemical instability and its immense diagnostic value.[1]
Chemical Structure & Physiochemical Properties[1][2]
Methyl icosa-5,8,11-trienoate is a polyunsaturated fatty ester.[1] Its structure is characterized by three cis (Z) double bonds located at carbons 5, 8, and 11, originating from the carboxyl end.[1] This "methylene-interrupted" pattern renders the molecule highly susceptible to auto-oxidation, necessitating strict handling protocols.[1]
Table 1: Physiochemical Profile
| Property | Data | Notes |
| IUPAC Name | Methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | "Icosa" is the preferred IUPAC spelling for C20.[1][2] |
| Common Name | Mead Acid Methyl Ester | Named after James F. Mead.[1] |
| CAS Number | 14602-39-2 | Specific to the methyl ester form.[1][3][4] |
| Molecular Formula | C₂₁H₃₆O₂ | Parent Acid: C₂₀H₃₄O₂ |
| Molecular Weight | 320.51 g/mol | |
| Lipid Number | 20:3 n-9 | Omega-9 series.[1] |
| Solubility | Ethanol, DMSO, DMF (>100 mg/mL) | Practically insoluble in water. |
| Appearance | Colorless to pale yellow oil | Liquid at room temperature.[1] |
| Stability | Oxidizes rapidly in air | Store at -20°C under Argon/N₂.[1] |
Biosynthetic Context: The "General of the Omega-9s"
To understand the methyl ester, one must understand the biological necessity of its parent acid. Mammals cannot synthesize n-3 or n-6 fatty acids de novo.[1] However, they can synthesize n-9 fatty acids from Oleic Acid.[1]
Under normal conditions, the enzymes
Figure 1: Competitive Biosynthesis Pathway
This diagram illustrates how Mead Acid production is a fallback mechanism when essential fatty acids are absent.[1]
Caption: Competitive enzymatic pathway showing Mead Acid synthesis (green) occurring only when Linoleic Acid (red) is deficient.
Experimental Protocol: Synthesis & Preparation
In a research setting, you rarely synthesize Mead Acid de novo.[1] Instead, you extract total lipids from a biological sample (plasma, tissue) and transesterify them to generate Methyl icosa-5,8,11-trienoate for analysis.[1]
Method: Acid-Catalyzed Transesterification (BF₃-Methanol)
Why this method? Unlike base-catalyzed methods, Boron Trifluoride (BF₃) methylates both free fatty acids (FFAs) and triglyceride-bound fatty acids, ensuring a total lipid profile.[1]
Reagents:
-
Boron trifluoride-methanol solution (14% w/v).[1]
-
Hexane (HPLC Grade).[1]
-
Internal Standard (e.g., Methyl tricosanoate, C23:0).[1]
Step-by-Step Workflow:
-
Extraction: Extract lipids from tissue/plasma using the Folch method (Chloroform:Methanol 2:1).[1] Dry under Nitrogen.[1]
-
Solubilization: Resuspend dried lipid residue in 0.5 mL Hexane.
-
Catalysis: Add 1.0 mL of 14% BF₃-MeOH .
-
Incubation: Tightly cap the vial (Teflon-lined). Heat at 100°C for 60 minutes .
-
Critical Control: Ensure the cap is tight; methanol evaporation alters kinetics.[1]
-
-
Quenching: Cool to room temperature. Add 1.0 mL of H₂O to stop the reaction.[1]
-
Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 1000 x g for 3 minutes.
-
Collection: The top organic layer contains the Methyl icosa-5,8,11-trienoate .[1] Transfer this layer to a GC vial.
Analytical Characterization (GC-MS)
Detecting Methyl icosa-5,8,11-trienoate requires distinguishing it from the abundant Arachidonic acid (20:4) and other C20 isomers.[1]
Gas Chromatography Parameters
-
Column: High-polarity fused silica capillary column (e.g., HP-88 or SP-2560), 100m length.
-
Reasoning: High polarity is required to separate geometric isomers and positional isomers of fatty acids.[1]
-
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temperature Program: 140°C (hold 5 min)
ramp 4°C/min to 240°C.
Mass Spectrometry Profile
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Key Fragmentation Ions:
-
m/z 320: Molecular Ion (
).[1] Note: Often weak or absent in EI due to instability. -
m/z 289: Loss of methoxy group (
).[1] -
m/z 150, 164: Characteristic hydrocarbon fragments for trienes.[1]
-
McLafferty Rearrangement: A peak at m/z 74 represents the McLafferty rearrangement ion characteristic of all methyl esters.[1]
-
Figure 2: Analytical Workflow & Logic
Caption: Step-by-step analytical workflow from biological sample to GC-MS quantification, highlighting QC checkpoints.
Handling & Stability (Self-Validating Safety)
The methylene-interrupted double bonds in Methyl icosa-5,8,11-trienoate act as "hydrogen magnets" for free radicals, leading to rapid peroxidation.[1]
-
Storage: -20°C or -80°C.
-
Solvent: Store in Hexane or Isooctane (never dry).
-
Inert Atmosphere: Always flush vials with Nitrogen or Argon after opening.[1]
-
Validation: If the liquid turns yellow or viscous, polymerization has occurred. Verify purity via Thin Layer Chromatography (TLC) before use in critical assays.[1]
References
-
Holman, R. T. (1960).[1] "The Ratio of Trienoic:Tetraenoic Acids in Tissue Lipids as a Measure of Essential Fatty Acid Requirement". Journal of Nutrition.[1]
-
Christie, W. W. (1993).[1] "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis". Advances in Lipid Methodology. [1]
-
Cayman Chemical . (2024).[1] "5(Z),8(Z),11(Z)-Eicosatrienoic Acid Methyl Ester Product Information". Cayman Chemical Product Database.
-
PubChem . (2024).[1][3] "Methyl icosa-5,8,11-trienoate Compound Summary". National Library of Medicine.[1][3] [1]
